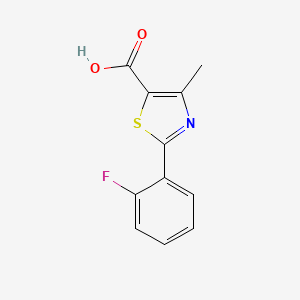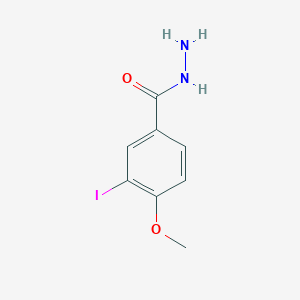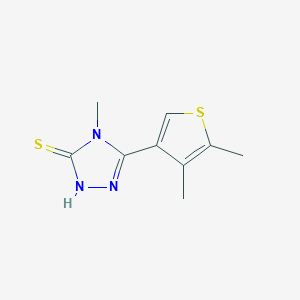
2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate , and the use of "click chemistry" to synthesize triazoles . These methods indicate that the synthesis of complex molecules containing methoxy and trifluoromethyl groups can be achieved through careful selection of reactants and conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds, as seen in the studies of similar molecules . These analyses reveal the spatial arrangement of atoms within the molecules and the presence of specific interactions, such as hydrogen bonding, that can influence the stability and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes selective inhibition of 5-hydroxytryptamine re-uptake in the brain , which suggests potential pharmacological applications. Additionally, reactions with aniline and other amines , as well as rearrangements under thermal conditions , demonstrate the versatility of these compounds in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of methoxy and trifluoromethyl groups can affect the polarity, boiling points, and solubility of the compounds. Theoretical and experimental studies on electronic structure and intramolecular proton transfer provide insights into the energetic behavior and dipole moments of these molecules .
Propriétés
IUPAC Name |
2-(1-methoxypropan-2-yloxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-7(6-16-2)17-10-4-3-8(5-9(10)15)11(12,13)14/h3-5,7H,6,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQFQXHWSJXNQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)





![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)




![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)
